

# Dasatinib Hydrochloride: A Comprehensive Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Dasatinib hydrochloride |           |
| Cat. No.:            | B3010476                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dasatinib, a potent oral multi-targeted kinase inhibitor, has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[1][2] This dual-binding capability confers a significant advantage over first-generation inhibitors like imatinib, particularly in cases of resistance.[1] Beyond BCR-ABL, dasatinib exhibits a broad spectrum of activity against several other tyrosine kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ), contributing to its therapeutic efficacy and also its distinct side-effect profile.[1][2] This technical guide provides an in-depth analysis of the kinase inhibition profile of **dasatinib hydrochloride**, detailing its target specificities, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

## **Kinase Inhibition Profile of Dasatinib**

The inhibitory activity of dasatinib has been extensively characterized against a wide array of kinases. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for a selection of key targets, providing a quantitative overview







of its potency and selectivity. This data is crucial for understanding both the on-target efficacy and potential off-target effects of the drug.



| Target Kinase | Assay Type                                             | Value (nM) | Reference |
|---------------|--------------------------------------------------------|------------|-----------|
| ABL1          | Binding Assay<br>(KINOMEscan)                          | 0.6        | [3]       |
| SRC           | Binding Assay<br>(KINOMEscan)                          | 0.5        | [3]       |
| LCK           | Biochemical Assay                                      | <1.0       | [4]       |
| YES1          | Biochemical Assay                                      | <1.0       | [4]       |
| FYN           | Biochemical Assay                                      | <1.0       | [4]       |
| c-KIT         | Biochemical Assay                                      | <1.0       | [4]       |
| PDGFRβ        | Biochemical Assay                                      | 28         | [5]       |
| EPHA2         | Biochemical Assay                                      | <30        | [5]       |
| BCR-ABL       | Biochemical Assay<br>(IC50)                            | <1.0       | [4]       |
| p38α (MAPK14) | Binding Assay<br>(KINOMEscan)                          | 3.2        | [3]       |
| ВТК           | Binding Assay<br>(KINOMEscan)                          | 1.0        | [3]       |
| VEGFR2 (KDR)  | Binding Assay<br>(KINOMEscan)                          | 8.3        | [3]       |
| DDR1          | Chemical Proteomics                                    | -          | [6]       |
| STAT5         | Functional Assay<br>(inhibition of<br>phosphorylation) | -          | [7]       |
| CrkL          | Functional Assay<br>(inhibition of<br>phosphorylation) | -          | [7]       |







|     | Functional Assay |   |     |  |
|-----|------------------|---|-----|--|
| AKT | (inhibition of   | - | [7] |  |
|     | phosphorylation) |   |     |  |

# **Core Signaling Pathways Targeted by Dasatinib**

Dasatinib exerts its therapeutic effects by intercepting critical signaling cascades that drive cancer cell proliferation, survival, and migration. The primary target, BCR-ABL, is a constitutively active tyrosine kinase that activates a network of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By inhibiting BCR-ABL, dasatinib effectively shuts down these oncogenic signals.[5][8] Furthermore, its potent inhibition of SRC family kinases, which are involved in a multitude of cellular processes including cell adhesion, migration, and invasion, contributes to its broad anti-cancer activity.







#### Biochemical Kinase Inhibition Assay Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib in chronic myeloid leukemia: a review PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dasatinib Hydrochloride: A Comprehensive Kinase Inhibition Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3010476#dasatinib-hydrochloride-kinase-inhibition-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com